molecular formula C20H17N3O4 B2721927 N-(4-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide CAS No. 921516-48-5

N-(4-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2721927
CAS No.: 921516-48-5
M. Wt: 363.373
InChI Key: PWNKLFZFYHJNLZ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a pyridazinone-based carboxamide derivative characterized by a 1-phenyl group, a 4-methoxy substituent on the pyridazinone core, and a 4-acetylphenyl carboxamide side chain. The acetyl group at the 4-position of the phenyl ring introduces electron-withdrawing properties, which may enhance binding affinity to enzymatic active sites compared to analogs with electron-donating substituents.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-13(24)14-8-10-15(11-9-14)21-20(26)19-17(27-2)12-18(25)23(22-19)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNKLFZFYHJNLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 4-acetylphenylhydrazine, which is then reacted with ethyl acetoacetate to form the pyridazine ring. The methoxy group is introduced through a methylation reaction using dimethyl sulfate or methyl iodide. The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. Catalysts such as palladium or platinum may be used to facilitate certain steps, and solvents like dichloromethane or ethanol are commonly employed to dissolve reactants and control reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ketone group in the pyridazine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other pyridazinone carboxamides, differing primarily in substituents on the phenyl rings and pyridazinone core. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Pyridazinone Carboxamides

Compound Name Substituents (Pyridazinone Core) Carboxamide Side Chain Molecular Formula Key Properties/Activity References
N-(4-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide 4-methoxy, 1-phenyl 4-acetylphenyl C₂₃H₂₀N₃O₄* Hypothesized protease inhibition N/A
N-(4-Fluoro-3-((trans-3-methoxycyclobutyl)carbamoyl)phenyl)-1-(4-methoxybenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (19) 1-(4-methoxybenzyl) 4-fluoro-3-(trans-3-methoxycyclobutyl) C₂₈H₃₀F₂N₅O₅ Trypanosoma cruzi proteasome inhibition (IC₅₀: <1 µM)
N-(4-methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide 1-methyl 4-methoxyphenyl C₁₃H₁₃N₃O₃ Lower molecular weight; reduced steric bulk
4-hydroxy-N-[(1E)-(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide 4-hydroxy Methoxyimino methyl C₁₃H₁₂N₄O₄ Polar hydroxy group enhances solubility
N-(4-ethoxyphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide 4-methoxy, 1-phenyl 4-ethoxyphenyl C₂₁H₂₀N₃O₄ Ethoxy group increases lipophilicity

*Calculated based on structural analogs.

Structural and Electronic Differences

  • In contrast, analogs like 19 (fluoro and methoxycyclobutyl groups) prioritize halogen bonding and steric complementarity .
  • Core Modifications : Replacing the 1-phenyl group with a methyl group (as in ) reduces aromatic interactions, likely diminishing target affinity. The 4-hydroxy variant introduces polarity, improving aqueous solubility but possibly reducing membrane permeability.

Biological Activity

N-(4-acetylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridazine core, which is known for its diverse biological activities. The presence of functional groups such as the acetyl and methoxy moieties contributes to its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or inhibiting protein synthesis pathways.

Anticancer Potential

Several studies have explored the anticancer potential of dihydropyridazine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Enzyme Inhibition

The compound is also investigated for its ability to inhibit specific enzymes related to disease processes. For instance, inhibitors targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) have been linked to anti-inflammatory effects, which may be relevant for conditions like arthritis.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The compound likely interacts with active sites on target enzymes, leading to inhibition of their activity.
  • Cell Signaling Modulation : It may influence various signaling pathways involved in cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels in cancer cells, leading to oxidative stress and cell death.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various dihydropyridazine derivatives against common pathogens. The results indicated that certain modifications to the structure enhanced antibacterial activity significantly, with minimum inhibitory concentrations (MICs) reported as low as 5 µg/mL for some derivatives.

Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis at concentrations ranging from 10 to 50 µM. Flow cytometry analysis showed an increase in early apoptotic cells when treated with the compound compared to controls.

Data Table: Biological Activity Summary

Biological ActivityEffect ObservedReference
AntimicrobialMIC < 5 µg/mL
AnticancerInduces apoptosis in breast cancer cells
Enzyme InhibitionInhibits COX activity

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